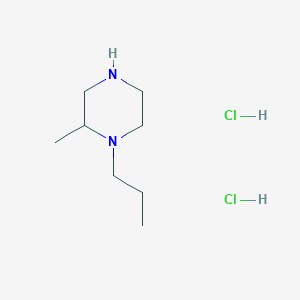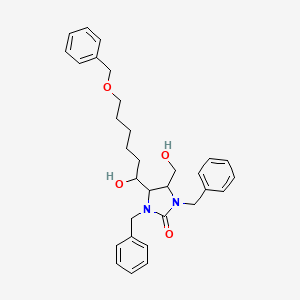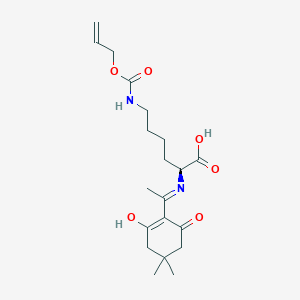
Isopropyl tetrahydrofuran-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl oxolane-2-carboxylate is an organic compound that belongs to the class of oxolane carboxylates It is characterized by the presence of an oxolane ring, which is a five-membered ring containing one oxygen atom and four carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
Propan-2-yl oxolane-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of oxolane-2-carboxylic acid with propan-2-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of propan-2-yl oxolane-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain high-purity product suitable for various applications.
化学反应分析
Types of Reactions
Propan-2-yl oxolane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxolane-2-carboxylic acid and propan-2-one.
Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding propan-2-yl oxolane-2-methanol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base catalyst to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxolane-2-carboxylic acid and propan-2-one.
Reduction: Propan-2-yl oxolane-2-methanol.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
科学研究应用
Propan-2-yl oxolane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of propan-2-yl oxolane-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.
相似化合物的比较
Propan-2-yl oxolane-2-carboxylate can be compared with other similar compounds such as:
Oxolane-2-carboxylic acid: The parent acid of the ester, which has different reactivity and applications.
Propan-2-yl oxolane-2-methanol: A reduced form of the ester with distinct chemical properties.
Other oxolane derivatives: Compounds with similar ring structures but different substituents, which may exhibit unique chemical and biological activities.
The uniqueness of propan-2-yl oxolane-2-carboxylate lies in its specific ester functional group and the potential for diverse chemical modifications, making it a versatile compound for various applications.
属性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC 名称 |
propan-2-yl oxolane-2-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-6(2)11-8(9)7-4-3-5-10-7/h6-7H,3-5H2,1-2H3 |
InChI 键 |
DGZOZONCGXAPDH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)C1CCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)







